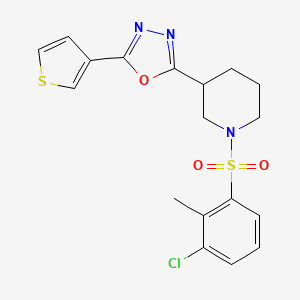![molecular formula C9H8O2S B2863756 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde CAS No. 58950-88-2](/img/structure/B2863756.png)
2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde is an organic compound with the molecular formula C9H8O2S It is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an oxoacetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde typically involves the reaction of 4-(Methylsulfanyl)benzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 4-(Methylsulfanyl)benzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The choice of oxidizing agent and solvent can vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetic acid.
Reduction: 2-[4-(Methylsulfanyl)phenyl]-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Methylsulfanyl)benzaldehyde: A precursor in the synthesis of 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde.
2-[4-(Methylsulfanyl)phenyl]-2-oxoacetic acid: An oxidation product of this compound.
2-[4-(Methylsulfanyl)phenyl]-2-hydroxyacetaldehyde: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of both a methylsulfanyl group and an oxoacetaldehyde moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-(4-methylsulfanylphenyl)-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOLNXONBCWUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)
![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)

![1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2863680.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide](/img/structure/B2863681.png)
![3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2863682.png)

![ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)

![2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2863694.png)

